molecular formula C11H6ClN3O2S B2815041 N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-78-4

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2815041
CAS No.: 919758-78-4
M. Wt: 279.7
InChI Key: UTHGFGZHTMUTEP-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring a hybrid structure combining chlorobenzothiazole and isoxazole heterocycles, joined by a carboxamide linker. This molecular architecture is of significant interest in medicinal chemistry and oncology research. Benzothiazole scaffolds, particularly 2-substituted derivatives like this compound, are extensively investigated for their potent and selective antitumor properties . The structural motif of a carboxamide-linked aryl group with a halogen substituent, as seen in the 4-chlorobenzothiazole component, is a recognized pharmacophore associated with anti-tumor activity . Similarly, the isoxazole ring is a privileged structure in drug discovery, known to contribute to diverse biological activities, including anticancer effects . The compound's design leverages the potential of hybrid molecules, where two distinct pharmacophores are combined to create novel candidates with enhanced efficacy. Research into similar isoxazole-carboxamide derivatives has demonstrated broad-spectrum activity against various cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHGFGZHTMUTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a chlorinated aromatic aldehyde under acidic conditions.

    Isoxazole Formation: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine hydrochloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the isoxazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research is conducted to evaluate its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in the body, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.

    Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific proteins, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide to analogous compounds, focusing on structural features, synthetic routes, and inferred physicochemical properties.

Core Heterocyclic Modifications
Compound Name Core Structure Key Substituents Potential Implications
This compound Benzo[d]thiazole + isoxazole 4-Cl on benzothiazole Enhanced lipophilicity; possible improved target binding due to Cl’s electron-withdrawing effect
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Thiazole + isoxazole 5-methyl on isoxazole Reduced steric hindrance; increased metabolic stability
2-(4-Pyridinyl)thiazole-5-carboxamide Thiazole + pyridine 4-pyridinyl on thiazole Improved solubility due to pyridine’s basicity; altered target selectivity
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole + thiophene Diethylaminophenyl, methylthiophene Enhanced electron-donating capacity; potential for redox activity

Key Observations :

  • The chlorinated benzothiazole in the target compound distinguishes it from simpler thiazole or pyridine analogs, likely enhancing its binding affinity to hydrophobic enzyme pockets.
  • Methyl groups on isoxazole (e.g., in ) may reduce polarity, while pyridinyl substituents () introduce basicity, affecting solubility and pharmacokinetics.

Comparison :

  • Amide coupling is a common strategy, as seen in and . The target compound’s synthesis would require careful handling of the chlorinated benzothiazole precursor to avoid dehalogenation.
  • highlights oxime formation and cyclization for isoxazole-thiophene hybrids, suggesting alternative routes for structurally complex analogs.
Structural Analysis Techniques
  • X-ray Crystallography : Used in to confirm the structure of 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, suggesting its applicability for the target compound.
  • NMR Spectroscopy : Widely employed (e.g., ) for characterizing isoxazole-thiophene hybrids, verifying regiochemistry and purity.
  • Computational Tools : Programs like Multiwfn () enable electron density analysis, useful for predicting reactivity and binding modes.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The primary biological targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound functions as an inhibitor of these enzymes, which play a crucial role in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting COX activity, the compound reduces prostaglandin levels, leading to anti-inflammatory and analgesic effects .

Biochemical Pathways

  • Arachidonic Acid Pathway : Inhibition of COX enzymes decreases the production of inflammatory mediators.
  • Cellular Interactions : The compound may also interact with various biomolecules, influencing cellular signaling pathways and gene expression .

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacokinetic properties:

  • Bioavailability : Similar compounds have shown good absorption and distribution characteristics.
  • Toxicity Profiles : Preliminary studies suggest a favorable toxicity profile, although further investigations are necessary to establish safety .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo studies. It has demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains, including Staphylococcus aureus. This suggests its utility in treating infections caused by resistant bacteria .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary studies indicate that it may induce apoptosis in cancer cell lines and inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation .

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited MIC values ranging from 8 to 32 µg/mL against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In a study involving human cancer cell lines, this compound showed IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity towards cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes; reduced edema
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis; inhibits tumor growth

Q & A

Q. Basic Characterization

  • NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 confirm substituent positions and carboxamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the chloro-benzothiazole and isoxazole moieties .

What biological assays are appropriate for evaluating its anticancer or enzyme-inhibitory activity?

Q. Basic Activity Assessment

  • In vitro cytotoxicity : NCI-60 human tumor cell line screening (e.g., melanoma, breast cancer) at concentrations of 1–100 µM .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or VEGFR) using fluorescence-based protocols .
  • Insulin-sensitizing effects : Glucose uptake assays in 3T3-L1 adipocytes .

How should researchers resolve contradictions in reported biological activity data?

Advanced Data Analysis
Discrepancies may arise due to:

  • Cell line variability : Test multiple cell lines (e.g., MCF-7 vs. MDA-MB-231) to assess selectivity .
  • Structural analogs : Compare with methyl- or methoxy-substituted analogs (e.g., N-(6-methylbenzo[d]thiazol-2-yl) derivatives) to isolate substituent effects .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .

What computational strategies model its interactions with biological targets?

Q. Advanced Modeling

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets like kinases. For example, thiazole rings often occupy hydrophobic pockets, while carboxamides form hydrogen bonds .
  • QSAR studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with IC50 values to guide analog design .

How does the carboxamide group influence stability under physiological conditions?

Q. Advanced Reactivity

  • Hydrolysis susceptibility : The carboxamide hydrolyzes to carboxylic acid under acidic (HCl) or basic (NaOH) conditions, confirmed by HPLC monitoring .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks assess shelf life .

What structural modifications enhance potency in structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

  • Benzothiazole substitution : 4-Chloro groups improve target affinity compared to 6-methyl or 4-methoxy analogs .
  • Isoxazole modifications : 5-Carboxamide is critical; replacing it with ester groups reduces activity by 50% .
  • Hybrid structures : Adding thiadiazole or triazole rings (e.g., N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl derivatives) enhances bioavailability .

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